molecular formula C39H37N5O7 B054716 ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenyl)methoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate CAS No. 115388-94-8

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenyl)methoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate

Cat. No.: B054716
CAS No.: 115388-94-8
M. Wt: 687.7 g/mol
InChI Key: NLUGRLLZQAIJEH-UHFFFAOYSA-N
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Description

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenyl)methoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate is a useful research compound. Its molecular formula is C39H37N5O7 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Minor Groove Binders

Minor groove binders like Hoechst 33258 have been extensively used as fluorescent DNA stains, with applications in chromosome and nuclear staining, and flow cytometry. These compounds bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Their properties make them useful in plant cell biology and provide a basis for rational drug design, particularly in investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Conversion of Biomass to Furan Derivatives

Furan derivatives, synthesized from plant biomass like hexose carbohydrates and lignocellulose, have potential applications in producing sustainable polymers, functional materials, and fuels. These compounds could serve as an alternative feedstock for the chemical industry, reducing reliance on non-renewable hydrocarbon sources (Chernyshev et al., 2017).

Bisphenol A Alternatives

The study of bisphenol A (BPA) alternatives due to BPA's reproductive toxicity and endocrine-disrupting properties has led to the development and characterization of several alternative substances. This research aims to identify safer compounds for use in consumer products, focusing on potential hazards for children and pregnant women. However, data on the carcinogenicity, mutagenicity, reproductive toxicity, and endocrine-disrupting potential of many alternatives are limited or absent, highlighting the need for further study (den Braver-Sewradj et al., 2020).

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-46-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(47-2)20-16-28)51-32-21-34(44-25-43-36-37(40)41-24-42-38(36)44)50-33(32)22-49-35(45)23-48-31-11-7-4-8-12-31/h3-20,24-25,32-34H,21-23H2,1-2H3,(H2,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGRLLZQAIJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)COC5=CC=CC=C5)N6C=NC7=C(N=CN=C76)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401062
Record name [5-(6-aminopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115388-94-8
Record name [5-(6-aminopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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